Sorbitan, tri-10-undecenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

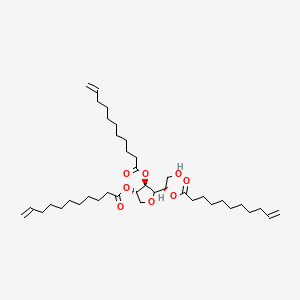

Sorbitan, tri-10-undecenoate is a chemical compound derived from sorbitan and 10-undecenoic acid. It is primarily used as a surfactant and emulsifying agent in various industrial and pharmaceutical applications. The compound is known for its ability to stabilize emulsions and improve the solubility of hydrophobic substances in aqueous solutions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sorbitan, Tri-10-Undecenoat wird durch Veresterung von Sorbitan mit 10-Undecensäure synthetisiert. Die Reaktion beinhaltet typischerweise das Erhitzen von Sorbitan und 10-Undecensäure in Gegenwart eines Katalysators, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, unter Rückflussbedingungen. Die Reaktion wird so lange durchgeführt, bis der gewünschte Ester gebildet ist, der dann durch Destillation oder Umkristallisation gereinigt wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Sorbitan, Tri-10-Undecenoat großtechnische Veresterungsprozesse. Die Reaktanten werden in großen Reaktoren gemischt, und die Reaktion wird mit sauren Katalysatoren katalysiert. Das Produkt wird dann durch Verfahren wie Destillation, Filtration und Trocknung abgetrennt und gereinigt, um die endgültige Verbindung in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sorbitan, Tri-10-Undecenoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Die Estergruppen können nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nucleophile wie Amine und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene Esterderivate.

Wissenschaftliche Forschungsanwendungen

Sorbitan, Tri-10-Undecenoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Tensid in der Chromatographie und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird bei der Formulierung von biologischen Assays und als Stabilisator für Proteine und Enzyme eingesetzt.

Medizin: Wird bei der Entwicklung von Wirkstofftransportsystemen und als Emulgator in pharmazeutischen Formulierungen verwendet.

Industrie: Anwendung in der Produktion von Kosmetika, Lebensmitteln und industriellen Schmierstoffen.

5. Wirkmechanismus

Der Wirkmechanismus von Sorbitan, Tri-10-Undecenoat beinhaltet hauptsächlich seine tensidischen Eigenschaften. Die Verbindung reduziert die Oberflächenspannung zwischen verschiedenen Phasen, wodurch die Bildung stabiler Emulsionen ermöglicht wird. Sie interagiert mit hydrophoben und hydrophilen Molekülen, was ihre Dispersion in wässrigen Lösungen erleichtert. Diese Eigenschaft ist entscheidend in Anwendungen wie der Wirkstoffabgabe, wo sie zur Solubilisierung und Stabilisierung von pharmazeutischen Wirkstoffen beiträgt .

Ähnliche Verbindungen:

Sorbitanmonostearat: Ein weiterer Sorbitanester, der als Emulgator verwendet wird.

Sorbitantristrearat: Bekannt für seinen Einsatz in der Lebensmittel- und Kosmetikindustrie.

Sorbitanmonooleat: Häufig in Pharmazeutika und Kosmetika verwendet.

Vergleich: Sorbitan, Tri-10-Undecenoat ist aufgrund seiner spezifischen Veresterung mit 10-Undecensäure einzigartig, die ihm einzigartige tensidische Eigenschaften verleiht. Im Vergleich zu anderen Sorbitanestern bietet es eine verbesserte Stabilität und Löslichkeit für bestimmte Anwendungen, was es besonders wertvoll in spezialisierten industriellen und pharmazeutischen Formulierungen macht .

Wirkmechanismus

The mechanism of action of sorbitan, tri-10-undecenoate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. It interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and stabilization of active pharmaceutical ingredients .

Vergleich Mit ähnlichen Verbindungen

Sorbitan monostearate: Another sorbitan ester used as an emulsifier.

Sorbitan tristearate: Known for its use in food and cosmetic industries.

Sorbitan monooleate: Commonly used in pharmaceuticals and cosmetics.

Comparison: Sorbitan, tri-10-undecenoate is unique due to its specific esterification with 10-undecenoic acid, which imparts distinct surfactant properties. Compared to other sorbitan esters, it offers enhanced stability and solubility for certain applications, making it particularly valuable in specialized industrial and pharmaceutical formulations .

Eigenschaften

CAS-Nummer |

94043-07-9 |

|---|---|

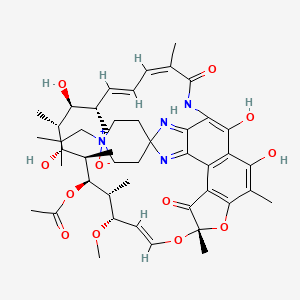

Molekularformel |

C39H66O8 |

Molekulargewicht |

662.9 g/mol |

IUPAC-Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-undec-10-enoyloxyethyl]-4-undec-10-enoyloxyoxolan-3-yl] undec-10-enoate |

InChI |

InChI=1S/C39H66O8/c1-4-7-10-13-16-19-22-25-28-35(41)45-33(31-40)38-39(47-37(43)30-27-24-21-18-15-12-9-6-3)34(32-44-38)46-36(42)29-26-23-20-17-14-11-8-5-2/h4-6,33-34,38-40H,1-3,7-32H2/t33-,34+,38-,39-/m1/s1 |

InChI-Schlüssel |

WQLFZTYACWPFGS-UDKDVIIMSA-N |

Isomerische SMILES |

C=CCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCC=C)[C@@H](CO)OC(=O)CCCCCCCCC=C |

Kanonische SMILES |

C=CCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCC=C)C(CO)OC(=O)CCCCCCCCC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.